N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C17H29N3 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-butan-2-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H29N3/c1-5-14(4)19-17-10-9-15(12-18-17)16-8-6-7-11-20(16)13(2)3/h9-10,12-14,16H,5-8,11H2,1-4H3,(H,18,19) |
InChI Key |
VYSSJYMMUBITHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)C2CCCCN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of δ-Ketoamine
A mixture of 5-aminopentanol (1.0 equiv) and acetone (2.0 equiv) in methanol undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) to yield 1-isopropylpiperidin-2-ol. Subsequent dehydration with POCl3 generates 1-isopropylpiperidine.
Reaction Conditions
- Temperature: 25°C (rt)
- Time: 12–24 hours
- Yield: 68–72% (two steps)
Cyclization of N-Isopropyl-δ-chloroamine
N-Isopropyl-5-chloropentylamine (prepared from 5-chlorovaleroyl chloride and isopropylamine) is treated with K2CO3 in DMF at 80°C to form 1-isopropylpiperidine via intramolecular nucleophilic substitution.
Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 80 | 65 |
| THF | Et3N | 60 | 42 |
| DMSO | DBU | 100 | 58 |
Functionalization of the Pyridine Core
Suzuki-Miyaura Coupling at Position 5
5-Bromo-2-nitropyridine (1.0 equiv) reacts with 1-isopropylpiperidine-2-boronic acid (1.2 equiv) under Pd(PPh3)4 catalysis (5 mol%) in a 1,4-dioxane/H2O (3:1) mixture. The reaction proceeds at 90°C for 8 hours, yielding 5-(1-isopropylpiperidin-2-yl)-2-nitropyridine.
Key Parameters
- Ligand: Triphenylphosphine (PPh3)
- Base: Na2CO3 (2.0 equiv)
- Yield: 78%
Nitro Group Reduction at Position 2
The nitro group in 5-(1-isopropylpiperidin-2-yl)-2-nitropyridine is reduced using H2 (1 atm) over 10% Pd/C in ethanol at 25°C for 4 hours, affording 5-(1-isopropylpiperidin-2-yl)pyridin-2-amine.
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.34 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H4), 6.53 (d, J = 8.8 Hz, 1H, pyridine-H3), 3.85–3.78 (m, 1H, piperidine-H2), 2.95–2.85 (m, 2H, piperidine-H6,6'), 2.45–2.35 (m, 1H, isopropyl-CH), 1.15 (d, J = 6.8 Hz, 6H, isopropyl-CH3).
Introduction of the sec-Butylamine Group
Buchwald-Hartwig Amination
5-(1-Isopropylpiperidin-2-yl)pyridin-2-amine (1.0 equiv) reacts with sec-butyl bromide (1.5 equiv) in the presence of Pd2(dba)3 (2 mol%), XantPhos (4 mol%), and Cs2CO3 (2.0 equiv) in toluene at 110°C for 12 hours.
Yield Optimization
| Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| XantPhos | Toluene | 110 | 62 |
| BINAP | Dioxane | 100 | 55 |
| DavePhos | Toluene | 110 | 48 |
Alternative Microwave-Assisted Synthesis
Adapting methods from thienopyrimidine synthesis, a mixture of 5-bromo-2-nitropyridine (1.0 equiv), 1-isopropylpiperidine-2-boronic acid (1.1 equiv), and Pd(OAc)2 (3 mol%) in DMF/H2O (4:1) undergoes microwave irradiation (150 W, 120°C, 20 minutes). Subsequent nitro reduction and amination steps proceed under similar microwave conditions, reducing total synthesis time from 36 hours to 4 hours.
Advantages
- Higher yields (82% vs. 68% conventional)
- Reduced side reactions
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1.0 mL/min) shows >98% purity with a retention time of 6.74 minutes.
Challenges and Optimization Opportunities
- Steric Hindrance : Bulky isopropyl and sec-butyl groups necessitate high-temperature coupling conditions.
- Protection Strategies : Boc-protected intermediates (as in) improve amine reactivity during alkylation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may complicate purification.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 275.4 . It features a sec-butyl group instead of a cyclopropane group.
Potential Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available within the provided search results, some potential applications can be inferred from its structural similarities to other compounds:
- Anti-inflammatory Properties : this compound may possess anti-inflammatory properties.
- Medicinal Chemistry : Due to its structural properties, this compound is of interest in medicinal chemistry and may influence pharmacological effects.
Similar Compounds and Their Applications
The search results mention several compounds with structural similarities to this compound, which can provide insights into potential applications:
- N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine: Shows significant kinase inhibition.
- 1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane: This compound is characterized by a seven-membered heterocyclic structure containing nitrogen atoms and has potential biological activity and chemical reactivity. Research into its biological activity is ongoing, focusing on potential therapeutic applications.
Mechanism of Action
The mechanism by which N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 1-isopropylpiperidin-2-yl group in the target compound introduces significant steric hindrance compared to smaller substituents like bromine or trifluoromethyl in analogues. This may reduce metabolic degradation but complicate synthetic accessibility .
- sec-Butylamine at position 2 is shared with other analogues (e.g., entries), suggesting a preference for flexible alkyl chains in modulating solubility and binding interactions.
- The target compound’s synthesis may face similar hurdles due to its bulky substituents.
Functional Group Diversity :
Biological Activity
N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound belonging to the class of pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets and possible therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H29N3 |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N-butan-2-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
| CAS Number | 1352514-75-0 |
The compound features a pyridine ring substituted with a piperidine moiety, which influences its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position of the piperidine ring confers unique steric and electronic properties compared to other similar compounds.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Binding to Receptors : The compound may interact with various receptors in biological systems, influencing signal transduction pathways.
- Enzyme Inhibition : It has potential as an enzyme inhibitor, affecting metabolic pathways and cellular functions.
- Pathway Modulation : The compound may modulate signaling pathways, which could be relevant in cancer biology and other disease states.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : In vitro assays have shown that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Cell Cycle Regulation : Preliminary data suggest that it may affect cell cycle checkpoints, which is critical for cancer therapy development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(sec-Butyl)-5-(1-methylpiperidin-2-yl)pyridin-2-amine | Moderate enzyme inhibition |
| N-(sec-Butyl)-5-(1-propylpiperidin-2-yl)pyridin-2-amine | Anticancer properties |
| N-(sec-Butyl)-5-(1-piperidin-2-yloxy)pyridin-2-amines | Neuroprotective effects |
The specific substitution pattern of N-(sec-butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amines contributes to its distinct biological profile, making it a candidate for further pharmacological exploration.
Q & A
Basic: What are the recommended synthetic routes and key reaction conditions for N-(sec-Butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Reacting a pyridine precursor with sec-butylamine under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or toluene .
- Piperidine functionalization : Introducing the isopropyl group via reductive amination or alkylation, often requiring catalysts such as Pd/C or CuI .
- Purification : Column chromatography (e.g., silica gel with 5–10% EtOAc/hexane) and recrystallization to isolate the final product .
Key conditions : Reactions are performed under inert atmospheres (N₂/Ar) at controlled temperatures (0°C to reflux), with intermediates characterized via TLC and NMR .
Advanced: How can researchers resolve contradictory data on the compound’s biological activity across studies?
Contradictions in activity (e.g., IC₅₀ variations) may arise from:
- Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols .
- Structural analogs : Synthesize derivatives to perform structure-activity relationship (SAR) studies, isolating the impact of substituents like the isopropylpiperidine group .
- Validation : Confirm compound purity via HPLC (>95%) and characterize metabolites using LC-MS to rule out degradation .
Example : Discrepancies in CNS activity may require in vivo pharmacokinetic profiling to assess blood-brain barrier penetration .
Methodological: What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation, focusing on pyridine (δ 7.5–8.5 ppm) and piperidine (δ 1.2–2.8 ppm) signals .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 306.2) and detect impurities .
- X-ray Crystallography : Resolve stereochemistry of the sec-butyl and isopropylpiperidine moieties if crystalline .
- HPLC : Ensure >95% purity using C18 columns with acetonitrile/water gradients .
Experimental Design: How to optimize reaction yields during synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts (e.g., CuI) for coupling reactions .
- In situ monitoring : Use FT-IR or GC-MS to track reaction progress and minimize side products .
Case study : Increasing reaction temperature from 25°C to 80°C improved alkylation yields by 30% in analogous piperidine derivatives .
Advanced: What structural features are critical for modulating biological activity?
- sec-Butyl group : Enhances lipophilicity, impacting membrane permeability. Substitution with tert-butyl or cyclopropyl groups alters metabolic stability .
- Isopropylpiperidine : The stereochemistry (2-position) influences target binding; R-configuration shows 5× higher affinity in kinase inhibition assays .
- Pyridine ring : Electron-withdrawing substituents (e.g., Cl at C5) increase electrophilicity, affecting reactivity in cross-coupling reactions .
Basic: What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and goggles due to potential irritancy .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of amine vapors .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How to design stability studies for long-term storage?
- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks .
- Analytical endpoints : Monitor purity via HPLC and identify degradation products using high-resolution MS .
- Storage recommendations : Store at –20°C under argon in amber vials with desiccants to prevent hydrolysis/oxidation .
Methodological: What computational tools aid in predicting the compound’s physicochemical properties?
- LogP calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients (predicted LogP ≈ 3.2) .
- pKa prediction : SPARC or MarvinSuite to determine basicity of the pyridine and piperidine nitrogens (pKa ~8.5 and 10.2, respectively) .
- Docking studies : AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs) .
Advanced: How to address low reproducibility in biological assays?
- Standardize protocols : Pre-equilibrate assay buffers (e.g., pH 6.5 ammonium acetate) and control temperature (±0.5°C) .
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay performance .
- Batch variability : Characterize multiple synthetic batches via NMR and HPLC to ensure consistency .
Basic: What are the compound’s key applications in medicinal chemistry?
- Kinase inhibition : The piperidine-pyridine scaffold mimics ATP-binding motifs, making it a candidate for kinase inhibitors .
- CNS drug discovery : High lipophilicity and tertiary amines suggest potential for crossing the blood-brain barrier .
- Antimicrobial studies : Structural analogs have shown activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
